N,N-Diethyl-2-hydroxy-2-phenylacetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide involves a multi-step process including acetylation, esterification, and ester interchange steps using components such as N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol. This process yields high overall yield and allows for the determination of the compound's structure through IR and MS spectroscopy and elemental analysis (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of compounds related to N,N-Diethyl-2-hydroxy-2-phenylacetamide, such as N-[3-(diethylaminomethyl)-4- hydroxyphenyl]acetamide, has been elucidated through X-ray crystallography, revealing an intramolecular hydrogen bond and an intermolecular association that forms a non-centrosymmetric interdigitated ‘V’ polymeric network (Latif et al., 1999).
Chemical Reactions and Properties
A study on the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide in a one-pot synthesis using a Pd(II)-complex demonstrates the chemical reactivity and potential routes for modifying compounds similar to N,N-Diethyl-2-hydroxy-2-phenylacetamide (Vavasori et al., 2023).
Physical Properties Analysis
The physical properties of N,N-Diethyl-2-hydroxy-2-phenylacetamide and related compounds can be inferred from studies on similar chemical structures. For example, the crystal structure analysis provides insights into the compound's solid-state properties, including its molecular conformation and hydrogen bonding patterns which are crucial for understanding its physical behavior (Marinova et al., 2022).
Chemical Properties Analysis
The chemical properties of N,N-Diethyl-2-hydroxy-2-phenylacetamide can be deduced from the functionalization reactions and studies on similar compounds. For instance, the Ir(iii)-catalyzed direct C-H functionalization of N-phenylacetamide with α-diazo quinones to produce 2-hydroxy-2'-amino-1,2'-biaryl scaffolds highlights the potential chemical reactivity and application of N,N-Diethyl-2-hydroxy-2-phenylacetamide in synthesizing complex molecular structures (Li et al., 2020).
Scientific Research Applications
1. Toxicity and Safety Evaluation
Garud et al. (2011) conducted a study to evaluate the toxicity of aromatic amides, including analogs of N,N-Diethyl-2-phenylacetamide, which is known as an insect repellent. They compared the toxicity profile of these compounds with other registered insect repellents and reported on primary skin irritation, dermal toxicity, acute oral toxicity, hematological, and biochemical studies of these analogs (Garud et al., 2011).
2. Insect Repellent Efficacy
In another study by Garud et al. (2011), a series of aromatic amides, including variations of N,N-Diethyl-2-phenylacetamide, were synthesized and tested for their repellent activity against Aedes aegypti mosquitoes. The study observed the behavioral responses and repellent efficacy of these compounds, comparing them with well-known insect repellents (Garud et al., 2011).
3. Anti-Arthritic and Anti-Inflammatory Activity
Jawed et al. (2010) investigated the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide in adjuvant-induced arthritis in rats. They observed the effects on body weight, paw edema volume, and serum levels of pro-inflammatory cytokines, concluding that N-(2-hydroxy phenyl) acetamide possesses promising anti-arthritic properties (Jawed et al., 2010).
4. Topical Application and Cosmetic Acceptability
A 2013 study by Garud et al. focused on the synthesis and formulation of newer analogs of N,N-Diethyl-2-phenylacetamide for topical application as insect repellents. The study assessed the irritant behavior on rabbit skin and protection time against Aedes aegypti mosquitoes, contributing to understanding the compound's cosmetic acceptability (Garud et al., 2013).
5. Antimicrobial Properties
Ertan et al. (2007) synthesized and evaluated a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives for antibacterial and antifungal activities. Their findings indicated that these compounds, including variants of N,N-Diethyl-2-hydroxy-2-phenylacetamide, possess a broad spectrum of activity against various microorganisms (Ertan et al., 2007).
6. Development of Muscarinic Receptor Antagonists
Mitsuya et al. (2000) designed and synthesized a series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides, aiming to develop a potent, long-acting, orally active muscarinic M(3) receptor antagonist. This research is significant for the treatment of urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).
properties
IUPAC Name |
N,N-diethyl-2-hydroxy-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11(14)10-8-6-5-7-9-10/h5-9,11,14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLCWYBQDGCVQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942257 | |
Record name | N,N-Diethyl-2-hydroxy-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2-hydroxy-2-phenylacetamide | |
CAS RN |
2019-69-4 | |
Record name | N,N-Diethyl-2-hydroxy-2-phenylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2019-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-2-phenyl-N,N-diethylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-2-hydroxy-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.